4-(1-Propylpiperidin-4-yl)morpholine is a chemical compound that combines a morpholine ring with a piperidine derivative. This compound is of interest in medicinal chemistry due to its potential applications in pharmacology, particularly in the development of therapeutic agents. The structure features a morpholine moiety linked to a piperidine that has a propyl substituent, which may influence its biological activity and solubility.
4-(1-Propylpiperidin-4-yl)morpholine belongs to the class of piperidine and morpholine derivatives. These compounds are often classified based on their pharmacological properties, with potential uses in treating conditions such as pain, anxiety, and other neurological disorders.
The synthesis of 4-(1-Propylpiperidin-4-yl)morpholine can be achieved through several methods. One notable approach involves reductive amination techniques using precursors like 1-benzyl-4-piperidone and morpholine under mild conditions with palladium or platinum catalysts. This method allows for high yields and purity, minimizing side reactions .
The synthesis typically includes:
The molecular formula is , and the compound features:
4-(1-Propylpiperidin-4-yl)morpholine can participate in various chemical reactions typical for amines and heterocycles, including:
The reactivity of this compound is influenced by the electronic properties of the morpholine and piperidine rings, which can stabilize or destabilize intermediates during reactions.
While specific mechanisms for 4-(1-Propylpiperidin-4-yl)morpholine are not extensively documented, compounds with similar structures often interact with neurotransmitter receptors or enzymes. For instance, they may modulate opioid receptors or other targets involved in pain signaling pathways.
Molecular docking studies suggest that such compounds can exhibit affinity for various receptors, potentially leading to analgesic or anxiolytic effects .
Typical physical properties may include:
Chemical properties include:
Relevant data suggests that these properties contribute significantly to its behavior in biological systems .
4-(1-Propylpiperidin-4-yl)morpholine has potential applications in:
Research continues into optimizing its synthesis and exploring its pharmacological potential, making it a compound of interest in medicinal chemistry .
4-(1-Propylpiperidin-4-yl)morpholine is a bicyclic tertiary amine featuring two nitrogen-containing heterocycles: a piperidine ring and a morpholine ring. The compound’s systematic IUPAC name is 4-(1-propylpiperidin-4-yl)morpholine, reflecting the propyl substituent on the piperidine nitrogen and the 4-position linkage to morpholine. Its molecular formula is C₁₂H₂₄N₂O, with a molar mass of 212.33 g/mol. Key structural characteristics include:
Table 1: Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | Not available in sources |
Molecular Formula | C₁₂H₂₄N₂O |
Molar Mass | 212.33 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 4 |
Solubility data indicates moderate lipophilicity, making it suitable for blood-brain barrier penetration. Stability studies show no decomposition under inert atmospheres below 150°C [3] [6].
Table 2: Solubility and Stability Profile
Condition | Behavior |
---|---|
Aqueous Solubility (pH 7) | 15 mg/mL |
Organic Solvents | Soluble in ethanol, DMSO, chloroform |
Thermal Stability | Stable to 150°C |
Photostability | Degrades under UV light |
The compound emerged from advancements in N-heterocyclic synthesis during the late 20th century. Morpholine (1-oxa-4-azacyclohexane), first commercialized in 1935, gained prominence as a pharmacophore due to its versatility in drug design [2] [10]. Key historical milestones include:
Table 3: Evolution of Synthetic Methods
Year | Method | Yield | Limitations |
---|---|---|---|
1990s | Nucleophilic substitution | 40-50% | Low regioselectivity |
2015 | Reductive amination | 75% | Byproduct formation |
2017 | Pd-catalyzed debenzylation | 92% | Catalyst cost |
This compound serves as a versatile scaffold for synthesizing bioactive molecules. Its applications span two key areas:
Synthetic Methodology:A two-step route dominates industrial production:
1-Benzyl-4-piperidone + Morpholine → 4-(1-Benzylpiperidin-4-yl)morpholine
Catalyst: NaBH₄ or Ti(iOPr)₄, yield: 90-95% [6].
4-(1-Benzylpiperidin-4-yl)morpholine + H₂ → 4-(Piperidin-4-yl)morpholine → Alkylation
Catalysts: Pd/C or PtO₂ (optimal: 50 psi H₂, 60°C), yield: 85-92% [3].
Table 4: Catalytic Debenzylation Optimization
Catalyst | Pressure (psi) | Temperature (°C) | Yield | Impurities |
---|---|---|---|---|
Pd/C (5%) | 30 | 50 | 78% | <2% |
PtO₂ | 50 | 60 | 92% | <0.5% |
Raney Ni | 100 | 80 | 65% | 8% |
Purification involves HCl salt crystallization (ethanol/water), achieving >99% purity [6]. Challenges include controlling enantiopurity at C4 and minimizing morpholine N-oxidation.
The compound’s value derives from three key attributes:
Emerging Applications:
Analytical characterization relies on GC-MS (EI⁺ m/z 212.2) and ¹³C-NMR (δ 58.9, 67.3 ppm for morpholine) [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8